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Cat. No.: B12377165 Get Quote

Technical Guide: Anticancer Agent 191
A Probenecid Derivative for Potentiating Chemotherapy through Efflux Pump Inhibition and

Induction of Oxidative Stress

For Researchers, Scientists, and Drug Development
Professionals
This technical guide provides a comprehensive overview of the chemical structure, synthesis,

and biological activity of Anticancer Agent 191, a novel probenecid derivative with the

potential to enhance the efficacy of conventional cancer therapies.

Chemical Structure and Properties
Anticancer Agent 191, also referred to as Compound 2 in seminal research, is chemically

defined as (2R)-2-amino-6-[[4-(dipropylsulfamoyl)benzoyl]amino]hexanoic acid. It is a derivative

of probenecid, a drug historically used for the treatment of gout.[1][2]

Chemical Structure:

Table 1: Chemical and Physical Properties of Anticancer Agent 191
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Property Value Reference

IUPAC Name

(2R)-2-amino-6-[[4-

(dipropylsulfamoyl)benzoyl]ami

no]hexanoic acid

[1]

Molecular Formula C19H31N3O5S [3]

Molecular Weight 413.53 g/mol [3]

Canonical SMILES

CCCN(CCC)S(=O)

(=O)C1=CC=C(C=C1)C(=O)N

CCCCC(C(=O)O)N

[3]

Synthesis
The synthesis of Anticancer Agent 191 involves a multi-step process starting from

commercially available materials. The key steps include the synthesis of the probenecid core

followed by its conjugation to the amino acid moiety. While the specific, detailed protocol is

outlined in the primary literature, the general approach involves the reaction of 4-

carboxybenzene sulfonamide with di-n-propylamine to form the probenecid backbone.[4] This

is followed by activation of the carboxylic acid group and subsequent amide bond formation

with the appropriate aminohexanoic acid derivative.

Mechanism of Action
Anticancer Agent 191 exhibits a dual mechanism of action that potentiates the effects of

traditional chemotherapeutic drugs, such as vinblastine.[5]

Inhibition of Drug Efflux Pumps
The primary mechanism of action is the inhibition of ATP-binding cassette (ABC) transporters,

including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug

resistance-associated proteins (MRPs).[2][3] These efflux pumps are frequently overexpressed

in cancer cells and contribute to multidrug resistance by actively transporting chemotherapeutic

agents out of the cell, thereby reducing their intracellular concentration and efficacy.[6][7][8] By

inhibiting these pumps, Anticancer Agent 191 increases the intracellular accumulation of co-

administered anticancer drugs.[3]
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Below is a logical diagram illustrating the role of Anticancer Agent 191 in overcoming P-gp

mediated drug efflux.
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Caption: Inhibition of P-glycoprotein by Anticancer Agent 191.

Induction of Oxidative Stress and Apoptosis
In addition to efflux pump inhibition, Anticancer Agent 191 has been shown to potentiate the

apoptosis-inducing effects of vinblastine by increasing oxidative stress specifically in cancer

cells. This increase in reactive oxygen species (ROS) can overwhelm the cellular antioxidant

capacity, leading to damage of cellular components and activation of apoptotic pathways.[9][10]

The activation of executioner caspases, such as caspase-3, is a key event in the apoptotic

cascade.[4][11]

The following diagram illustrates the proposed signaling pathway leading to apoptosis.
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Caption: Proposed pathway of apoptosis induction.

Quantitative Data
The efficacy of Anticancer Agent 191, both alone and in combination with other

chemotherapeutics, has been evaluated in various cancer cell lines. The half-maximal inhibitory

concentration (IC50) is a key metric for quantifying the potency of a compound.[12][13][14][15]

Table 2: In Vitro Efficacy of Anticancer Agent 191 (Hypothetical Data for Illustrative Purposes)
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Cell Line Compound IC50 (µM)

MCF-7 (Breast Cancer) Anticancer Agent 191 >100

Vinblastine 0.5

Vinblastine + Anticancer Agent

191 (10 µM)
0.05

A549 (Lung Cancer) Anticancer Agent 191 >100

Vinblastine 0.8

Vinblastine + Anticancer Agent

191 (10 µM)
0.09

Note: The data presented in this table is hypothetical and for illustrative purposes only. For

actual experimental values, please refer to the primary publication by Huttunen et al. (2024).

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

Anticancer Agent 191. For compound-specific details and concentrations, consultation of the

primary literature is essential.

Intracellular Drug Accumulation Assay
This assay measures the effect of Anticancer Agent 191 on the intracellular concentration of a

co-administered chemotherapeutic agent.

Workflow:
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Seed cancer cells in a multi-well plate

Pre-incubate cells with Anticancer Agent 191

Add fluorescently labeled chemotherapeutic
(e.g., Rhodamine 123 or fluorescently tagged Vinblastine)

Incubate for a defined period

Wash cells to remove extracellular drug

Lyse cells

Measure intracellular fluorescence using a plate reader

Analyze data to determine changes in drug accumulation

Click to download full resolution via product page

Caption: Workflow for intracellular drug accumulation assay.

Detailed Steps:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a predetermined

density and allow them to adhere overnight.

Pre-incubation: Treat the cells with varying concentrations of Anticancer Agent 191 or a

vehicle control for a specified duration (e.g., 1-2 hours).

Co-incubation: Add the chemotherapeutic agent (e.g., vinblastine) to the wells and incubate

for a further period.

Washing: Aspirate the medium and wash the cells multiple times with ice-cold phosphate-

buffered saline (PBS) to remove any extracellular drug.

Lysis and Detection: Lyse the cells and quantify the intracellular drug concentration using an

appropriate method, such as fluorescence spectroscopy for fluorescent drugs or high-

performance liquid chromatography (HPLC) for non-fluorescent compounds.[16]

Reactive Oxygen Species (ROS) Detection Assay
This assay quantifies the generation of intracellular ROS in response to treatment.
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Culture cancer cells

Treat cells with Anticancer Agent 191 +/- Vinblastine

Load cells with a ROS-sensitive fluorescent probe
(e.g., H2DCFDA)

Incubate to allow for probe de-esterification and oxidation

Measure fluorescence intensity using a plate reader or flow cytometry

Quantify the fold change in ROS levels relative to control
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Treat cells with Anticancer Agent 191 +/- Vinblastine to induce apoptosis

Lyse the cells to release cellular contents

Add a caspase-3 specific substrate conjugated to a chromophore or fluorophore
(e.g., DEVD-pNA or Ac-DEVD-AMC)

Incubate to allow for substrate cleavage by active caspase-3

Measure the absorbance or fluorescence of the released reporter molecule

Determine the fold increase in caspase-3 activity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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